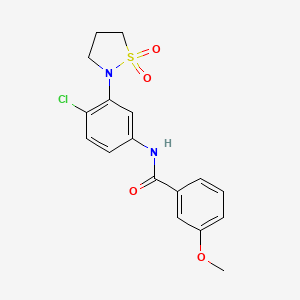
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is a complex organic compound that exhibits significant biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro-substituted phenyl ring : Enhances reactivity and biological interactions.
- Dioxidoisothiazolidin moiety : Contributes to its pharmacological properties.
- Methoxybenzamide group : Imparts specific biological activities, particularly in cellular processes.
The molecular formula of this compound is C18H18ClN3O4S with a molecular weight of approximately 425.93 g/mol .
Research indicates that the compound may interact with various biological targets, potentially influencing cellular signaling pathways. The presence of the methoxy group suggests it may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, similar benzamide derivatives have been shown to inhibit ADP-ribosyltransferase, leading to disruptions in cell division and growth in bacterial models .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves interference with the cell division system, particularly affecting proteins like FtsZ that are crucial for bacterial cytokinesis .
Cytotoxicity and Selectivity
The compound's cytotoxic effects have been evaluated using zebrafish embryo models. It exhibited low toxicity with an effective concentration (EC50) indicating a safe profile for potential therapeutic use . The selectivity index suggests it may preferentially target diseased cells over healthy cells, which is advantageous for drug development.
Study 1: Antibacterial Efficacy
A study published in the International Journal of Molecular Sciences reported on the synthesis and biological evaluation of benzamide derivatives. Among these, this compound showed superior antibacterial activity compared to traditional antibiotics .
| Compound | EC50 (µg/mL) | Activity Level |
|---|---|---|
| This compound | 14.44 | High |
| Control (Pyraclostrobin) | 81.4 | Moderate |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its activity against Bacillus subtilis. The results indicated that the compound inhibits cell division by disrupting the function of FtsZ proteins, essential for bacterial cytokinesis . This finding highlights its potential as a lead compound for developing new antibacterial agents.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-14-5-2-4-12(10-14)17(21)19-13-6-7-15(18)16(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPQZYWAKFRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














